molecular formula C25H46 B13812522 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane CAS No. 2090-16-6

1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane

Cat. No.: B13812522
CAS No.: 2090-16-6
M. Wt: 346.6 g/mol
InChI Key: QSDSENYLXAFOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is a complex organic compound with the molecular formula C25H46 It is characterized by its unique structure, which includes multiple cyclohexyl groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane typically involves the reaction of cyclohexyl derivatives with pentane intermediates. One common method is the alkylation of cyclohexyl compounds using appropriate alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursor compounds. This process can be optimized to achieve high yields and purity, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce fully saturated hydrocarbons .

Scientific Research Applications

1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, in biological systems, it may interact with membrane proteins, altering their function and affecting cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dicyclohexylpropane
  • 1,5-Dicyclohexylpentane
  • 1,5-Dicyclohexyl-3-methylpentane

Uniqueness

1,5-Dicyclohexyl-3-(2-cyclohexylethyl)pentane is unique due to its specific structural arrangement, which includes an additional cyclohexylethyl group compared to similar compounds. This unique structure can result in different chemical reactivity and physical properties, making it valuable for specific applications .

Properties

CAS No.

2090-16-6

Molecular Formula

C25H46

Molecular Weight

346.6 g/mol

IUPAC Name

[5-cyclohexyl-3-(2-cyclohexylethyl)pentyl]cyclohexane

InChI

InChI=1S/C25H46/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h22-25H,1-21H2

InChI Key

QSDSENYLXAFOHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(CCC2CCCCC2)CCC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.